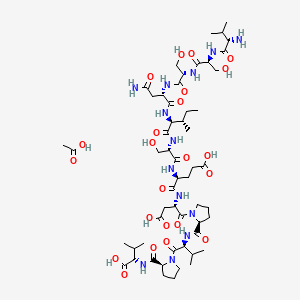
1-Fluoro-4-iodo-2-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10FIO It is a derivative of benzene, characterized by the presence of fluorine, iodine, and isopropoxy groups attached to the benzene ring
Métodos De Preparación
The synthesis of 1-Fluoro-4-iodo-2-isopropoxybenzene typically involves organic synthesis techniques. One common method is electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the fluorine, iodine, and isopropoxy groups. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product .
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the compound. Specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
1-Fluoro-4-iodo-2-isopropoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine or iodine atoms on the benzene ring.
Oxidation and Reduction: The isopropoxy group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The iodine atom can be involved in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-4-iodo-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development. Researchers study its interactions with biological targets to identify potential therapeutic applications.
Industry: In the chemical industry, it can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-iodo-2-isopropoxybenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the compound forms a positively charged intermediate, which then undergoes further reactions to yield the final product . The molecular targets and pathways involved vary based on the specific application and the nature of the reactions.
Comparación Con Compuestos Similares
1-Fluoro-4-iodo-2-isopropoxybenzene can be compared with other similar compounds, such as:
1-Fluoro-4-iodo-2-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, which may affect its reactivity and applications.
1-Fluoro-2-iodobenzene:
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for synthetic chemistry, biological studies, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers harness its full potential.
Propiedades
Fórmula molecular |
C9H10FIO |
|---|---|
Peso molecular |
280.08 g/mol |
Nombre IUPAC |
1-fluoro-4-iodo-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10FIO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 |
Clave InChI |
QXXXMTLWPXSXMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















